(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
The compound “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a tetrahydrothiophene ring, a sulfonyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” typically involves multiple steps, including the formation of the tetrahydrothiophene ring, sulfonylation, and the introduction of the ethoxyphenyl and phenylethylamine groups. Common reagents might include sulfonyl chlorides, ethoxybenzene, and amines, with reaction conditions involving catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Major Products
The major products would depend on the specific reactions, but could include modified sulfonyl derivatives, substituted aromatic compounds, and reduced sulfur-containing products.
Scientific Research Applications
Chemistry
The compound might be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it could serve as a probe to study enzyme functions or as a potential lead compound in drug discovery.
Medicine
Medicinal applications might include its use as an inhibitor of specific enzymes or receptors, potentially leading to new treatments for diseases.
Industry
Industrial applications could involve its use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. Molecular targets could include kinases, proteases, or other enzymes, with pathways involving signal transduction, metabolism, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-phenylethyl)amine
- {(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-phenylethyl)amine
Uniqueness
The unique features of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” might include its specific substitution pattern, which could confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-2-26-17-8-10-18(11-9-17)28(24,25)20-15-27(22,23)14-19(20)21-13-12-16-6-4-3-5-7-16/h3-11,19-21H,2,12-15H2,1H3/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQMUCXGUJNWPK-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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